molecular formula C24H24N2O3S B11380094 N-(3,4-Dimethylphenyl)-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-carboxamide CAS No. 891400-76-3

N-(3,4-Dimethylphenyl)-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B11380094
CAS No.: 891400-76-3
M. Wt: 420.5 g/mol
InChI Key: SWKOJMVIICWHOM-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, sulfonyl groups, and an indole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Next, the sulfonyl group is introduced using sulfonyl chloride derivatives, such as 4-methylbenzenesulfonyl chloride. This step requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Finally, the carboxamide group is introduced through the reaction of the intermediate compound with an appropriate amine, such as 3,4-dimethylaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethylphenyl)-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
  • N-(3,4-Dimethylphenyl)-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-indole-6-carboxamide
  • N-(3,4-Dimethylphenyl)-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-indole-7-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the indole ring and the presence of both sulfonyl and carboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

891400-76-3

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-methylphenyl)sulfonyl-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C24H24N2O3S/c1-16-4-9-22(10-5-16)30(28,29)26-13-12-19-15-20(7-11-23(19)26)24(27)25-21-8-6-17(2)18(3)14-21/h4-11,14-15H,12-13H2,1-3H3,(H,25,27)

InChI Key

SWKOJMVIICWHOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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